molecular formula C14H7N3O4 B12107639 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde

Cat. No.: B12107639
M. Wt: 281.22 g/mol
InChI Key: AEOGQDPQRKNIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde: is a chemical compound with the molecular formula C14H7N3O4. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry. The presence of nitro and aldehyde functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde typically involves the nitration of 1,10-phenanthroline followed by formylation The nitration process introduces a nitro group at the 5-position of the phenanthroline ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid.

    Reduction: 5-Amino-1,10-phenanthroline-2,9-dicarbaldehyde.

    Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound used widely in coordination chemistry.

    5-Nitro-1,10-phenanthroline: Similar to 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde but lacks the aldehyde groups.

    1,10-Phenanthroline-2,9-dicarboxylic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both nitro and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and make it suitable for diverse applications in chemistry, biology, and industry.

Biological Activity

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde (5NP) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Properties

This compound features a phenanthroline backbone with two aldehyde groups at the 2 and 9 positions and a nitro group at the 5 position. Its molecular formula is C13H8N2O4 with a molecular weight of 236.23 g/mol. The unique arrangement of these functional groups enhances its reactivity and biological activity compared to similar compounds lacking one or both functionalities.

Research indicates that 5NP exhibits significant biological activity through multiple mechanisms:

  • Cytochrome P450 Inhibition : 5NP has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can influence drug interactions and bioavailability.
  • Antimicrobial Activity : The compound's metal complexes demonstrate notable antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.
  • Dual Mechanism Against Mycobacterium tuberculosis : A study revealed that 5NP is activated in an F420-dependent manner, leading to the formation of metabolites that exhibit cytotoxic effects against M. tuberculosis. It induces autophagy in macrophages, enhancing host defense mechanisms against intracellular pathogens .

Biological Activities

The biological activities of 5NP have been extensively studied across various models:

Antibacterial Activity

5NP has shown promising antibacterial effects against drug-resistant strains of mycobacteria. The structural analogs of 5NP have been designed to improve efficacy, with some exhibiting enhanced activity in vitro and in vivo compared to the parent compound .

Anticancer Properties

In vitro studies have demonstrated that 5NP exhibits cytotoxicity against several cancer cell lines, including PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), and HT29 (colon) cells. The compound induces apoptosis in these cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological activities of 5NP:

  • Study on Mycobacterium tuberculosis : This study identified 5NP as a lead compound against drug-resistant mycobacteria. It was found to activate autophagy in macrophages and inhibit mycolic acid biosynthesis, showcasing its dual mechanism of action against M. tuberculosis .
  • Cytotoxicity Assays : In a comparative study of various phenanthroline derivatives, 5NP exhibited moderate cytotoxicity across multiple tumor cell lines with IC50 values ranging from 30–80 μM. The selectivity index suggested potential for targeted therapy against prostate cancer cells .
  • Antimicrobial Screening : The antimicrobial activity of metal complexes derived from 5NP was evaluated against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents .

Data Summary

Biological Activity Effect Reference
Cytochrome P450 InhibitionInhibits CYP1A2
Antimicrobial ActivitySignificant inhibition of bacterial growth
CytotoxicityModerate activity against tumor cells
Induction of AutophagyEnhances macrophage response

Properties

IUPAC Name

5-nitro-1,10-phenanthroline-2,9-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O4/c18-6-9-2-1-8-5-12(17(20)21)11-4-3-10(7-19)16-14(11)13(8)15-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGQDPQRKNIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.